molecular formula C12H12ClNO3 B12932821 L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- CAS No. 59749-22-3

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-

Cat. No.: B12932821
CAS No.: 59749-22-3
M. Wt: 253.68 g/mol
InChI Key: BCZYCMUPDFSLAA-JTQLQIEISA-N
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Description

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by the presence of a 4-chlorophenyl group attached to the proline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- typically involves the reaction of L-proline with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent compound, which lacks the 4-chlorophenyl group.

    L-Proline, 1-((4-methylphenyl)methyl)-5-oxo-: A similar compound with a methyl group instead of a chlorine atom.

    L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo-: A derivative with a fluorine atom in place of chlorine.

Uniqueness

L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and biological activity. This modification allows for more diverse applications in research and industry compared to its analogs .

Properties

CAS No.

59749-22-3

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

(2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1

InChI Key

BCZYCMUPDFSLAA-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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